molecular formula C24H23FN2O3 B4007817 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide CAS No. 1007999-71-4

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide

Cat. No.: B4007817
CAS No.: 1007999-71-4
M. Wt: 406.4 g/mol
InChI Key: WWMTXRHYETZXAK-UHFFFAOYSA-N
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Description

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C24H23FN2O3 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.16927076 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide is part of a broader category of compounds that have been synthesized and characterized for various scientific applications. Research on similar compounds, such as those involving azatricyclo decane structures and fluorophenyl groups, focuses on their synthesis and potential applications in areas like medicinal chemistry and material science. For instance, studies have explored their use as enzyme inhibitors, antimicrobial agents, and in material sciences for their unique chemical properties.

Antimicrobial and Antiviral Activities

Compounds related to 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide have shown promising antimicrobial and antiviral activities. For example, derivatives of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones have been evaluated against human coronavirus and influenza virus, highlighting the potential of such scaffolds in antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Anticancer Research

The structure and functionality of compounds within this chemical family have also been investigated for their potential in cancer treatment. Research into similar compounds has demonstrated their ability to act as anticancer agents, with studies conducted on human cervical cancer cell lines showing the effectiveness of phenylpropanoids in combination with traditional chemotherapy agents like 5-fluorouracil (S. Hemaiswarya & M. Doble, 2013).

Molecular Docking and Antiepileptic Activity

Further research into the molecular structure of these compounds has explored their interactions with biological receptors through molecular docking studies, leading to discoveries in their antiepileptic properties. Such studies contribute to understanding how these compounds can be optimized for therapeutic use in treating neurological disorders (Azar Asadollahi et al., 2019).

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3/c25-17-8-10-18(11-9-17)26-22(28)19(12-14-4-2-1-3-5-14)27-23(29)20-15-6-7-16(13-15)21(20)24(27)30/h1-5,8-11,15-16,19-21H,6-7,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMTXRHYETZXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601120813
Record name N-(4-Fluorophenyl)octahydro-1,3-dioxo-α-(phenylmethyl)-4,7-methano-2H-isoindole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007999-71-4
Record name N-(4-Fluorophenyl)octahydro-1,3-dioxo-α-(phenylmethyl)-4,7-methano-2H-isoindole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007999-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)octahydro-1,3-dioxo-α-(phenylmethyl)-4,7-methano-2H-isoindole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
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2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
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2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
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2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
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2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
Reactant of Route 6
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2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide

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